molecular formula C8H17NS2 B120520 S-Propyl N,N-diethyldithiocarbamate CAS No. 19047-77-9

S-Propyl N,N-diethyldithiocarbamate

Cat. No. B120520
CAS RN: 19047-77-9
M. Wt: 191.4 g/mol
InChI Key: YSSAGHQOEYPLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“S-Propyl N,N-diethyldithiocarbamate” is a chemical compound with the molecular formula C8H17NS2 . It is also known by other names such as propyl N,N-diethylcarbamodithioate and propyl diethylcarbamodithioate .


Synthesis Analysis

Dithiocarbamates, the class of compounds to which “S-Propyl N,N-diethyldithiocarbamate” belongs, are typically synthesized by the reaction of carbon disulfide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .


Molecular Structure Analysis

The molecular weight of “S-Propyl N,N-diethyldithiocarbamate” is 191.4 g/mol . Its InChIKey, a unique identifier for chemical substances, is YSSAGHQOEYPLQO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dithiocarbamates have the ability to form stable metal complexes due to their exceptional coordination properties . They can form complexes with octahedral, square planar, or tetrahedral geometry depending on the type of metal ion and also the ratio of the metal-to-ligand .


Physical And Chemical Properties Analysis

“S-Propyl N,N-diethyldithiocarbamate” has a topological polar surface area of 60.6 Ų . It has a rotatable bond count of 5 . It does not have any hydrogen bond donor count but has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Metal Complex Formation

Due to its ability to form stable complexes with transition metals, this compound finds extensive use in the synthesis of metal complexes. These complexes are not only pivotal in the study of coordination chemistry but also have practical applications in various fields, including catalysis and materials science .

Medical Applications

The chelating properties of dithiocarbamates, including S-Propyl N,N-diethyldithiocarbamate, allow for their use in medical applications. They have been explored as enzyme inhibitors and for the treatment of diseases such as HIV. Their potential as anticancer, antimicrobial, medical imaging, and anti-inflammatory agents is also under investigation .

Industrial Uses

In the industrial sector, dithiocarbamates serve as vulcanization accelerators, froth flotation collectors, and antifouling agents. They are also used in coatings and as lubricant additives, showcasing their versatility in industrial chemistry .

Agricultural Applications

The agricultural industry benefits from the use of dithiocarbamates as well. They are employed in the remediation of heavy metals, thus playing a role in environmental cleanup efforts. Additionally, their use in crop protection and as fungicides is well-documented .

Synthesis of Other Compounds

Dithiocarbamates are instrumental in the synthesis of a variety of other compounds. Their unique chemical properties facilitate the creation of new materials and chemicals that can have further applications in research and industry .

Future Directions

Dithiocarbamates have been utilized in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases. They have also found application as anticancer, antimicrobial, medical imaging, and anti-inflammatory agents . Moreover, they have been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . The various ways in which they have been employed in the synthesis of other compounds are also being explored . Finally, their use in agriculture and the remediation of heavy metals are areas of ongoing research .

properties

IUPAC Name

propyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSAGHQOEYPLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Propyl N,N-diethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.